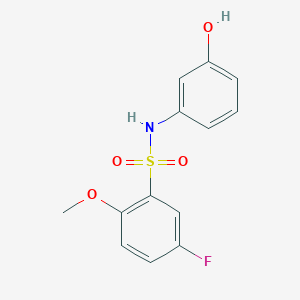

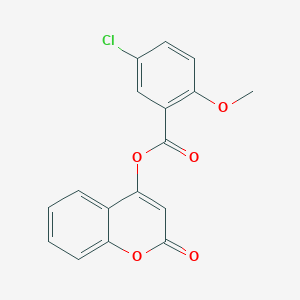

![molecular formula C17H20N2O3 B5746302 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)

3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole” is a complex organic molecule that contains an isoxazole ring, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The isoxazole ring in the compound is aromatic and has a planar structure. The pyrrolidine ring is a saturated cyclic amine, which means it is flexible and can adopt various conformations .Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The pyrrolidine ring can act as a nucleophile in reactions due to the presence of a lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

- Application : It contributes to ligand design for metal complexes, such as trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine complexes .

- Application : Researchers explore this compound’s potential as a scaffold for drug development. Its unique structure may offer novel pharmacological properties .

Coordination Chemistry Ligands

Drug Discovery and Medicinal Chemistry

Synthetic Routes and Methodology

Mécanisme D'action

Target of Action

The primary target of 3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole is the PIP3/Akt PH domain . This domain plays a crucial role in the PI3K-PDK1-Akt-dependent phosphorylation pathway .

Mode of Action

The compound specifically disrupts the PIP3/Akt PH domain binding . This disruption suppresses the PI3K-PDK1-Akt-dependent phosphorylation , which is a key process in various cellular functions, including cell growth and survival.

Biochemical Pathways

The affected pathway is the PI3K-PDK1-Akt-dependent phosphorylation pathway . The disruption of PIP3/Akt PH domain binding by the compound leads to the suppression of this pathway . The downstream effects of this suppression can include changes in cell growth and survival, potentially leading to apoptosis .

Result of Action

The compound reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells . This suggests that the compound’s action at the molecular and cellular level can lead to significant changes in cell survival.

Safety and Hazards

Propriétés

IUPAC Name |

[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-16(13(2)22-18-12)11-21-15-7-5-6-14(10-15)17(20)19-8-3-4-9-19/h5-7,10H,3-4,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQPVXNPEGPONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)

![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)

![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)

![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)

![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)

![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)